

D(+)-Galactosamine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D(+)-Galactosamine hydrochloride*

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An In-depth Examination of a Potent Amino Sugar in Biomedical Research and Drug Development

Abstract

D(+)-Galactosamine hydrochloride (D-GalN), an amino sugar analog of galactose, is a pivotal tool in biomedical research, particularly in the study of liver pathophysiology. Its ability to induce a well-characterized and reproducible form of hepatotoxicity has made it an invaluable agent for modeling acute liver failure and investigating the underlying molecular mechanisms. This technical guide provides a comprehensive overview of D-GalN, encompassing its chemical and physical properties, a detailed synthesis protocol, its mechanisms of action, and standardized experimental procedures for its use in research. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical data and methodologies to facilitate further scientific inquiry and therapeutic innovation.

Introduction

D(+)-Galactosamine hydrochloride is a unique amino sugar that has carved a significant niche in experimental hepatology.[1] Unlike its parent molecule, galactose, the presence of an amino group at the C-2 position dramatically alters its metabolic fate and biological activity. When administered to animals, D-GalN is selectively taken up by hepatocytes, where it interferes with essential metabolic pathways, leading to cellular injury and, at higher doses, fulminant hepatic failure.[2] This hepatotoxic effect, particularly when potentiated by co-

administration with bacterial lipopolysaccharide (LPS), provides a robust and highly cited animal model for studying acute liver injury, inflammation, apoptosis, and the efficacy of potential hepatoprotective drugs.[3] This guide will delve into the technical intricacies of **D(+)-Galactosamine hydrochloride**, providing the necessary details for its synthesis, experimental application, and the interpretation of its biological effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **D(+)-Galactosamine hydrochloride** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	1772-03-8	[4]
Molecular Formula	C ₆ H ₁₄ ClNO ₅	[4]
Molecular Weight	215.63 g/mol	[4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	182-185 °C (decomposes)	[5]
Solubility	Soluble in water (50 mg/mL)	[5]
Storage	Room temperature, protect from moisture	[5]

Synthesis of D(+)-Galactosamine Hydrochloride

The following is a representative laboratory-scale synthesis of **D(+)-Galactosamine hydrochloride** from D-lyxose.

Experimental Protocol: Synthesis from D-lyxose

This synthesis involves the conversion of D-lyxose to 1-deoxy-1-nitro-D-galactitol, followed by a series of reactions to introduce the amino group and subsequent hydrolysis to yield the final product.[6]

Step 1: Synthesis of 1-deoxy-1-nitro-D-galactitol

- Dissolve D-lyxose in methanol.
- Add nitromethane and a solution of sodium methoxide in methanol.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture with an acidic resin and filter.
- Concentrate the filtrate under reduced pressure to obtain 1-deoxy-1-nitro-D-galactitol.

Step 2: Acetylation

- Acetylate the 1-deoxy-1-nitro-D-galactitol using acetic anhydride in the presence of a catalyst (e.g., pyridine).
- Work up the reaction mixture to isolate 2,3,4,5,6-penta-O-acetyl-1-deoxy-1-nitro-D-galactitol.

Step 3: Formation of Acetamido-nitro-D-galactitol

- Treat the acetylated product with a saturated solution of ammonia in methanol. This reaction yields a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol.
- Separate the isomers using column chromatography.

Step 4: Modified Nef Reaction

- Convert the 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol to 2-acetamido-2-deoxy-D-galactose using a modified Nef reaction.

Step 5: Hydrolysis

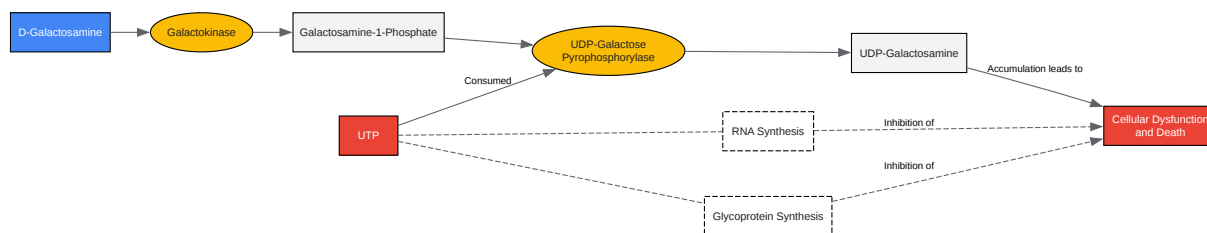
- Hydrolyze the 2-acetamido-2-deoxy-D-galactose with hydrochloric acid.
- Crystallize the product from ethanol-ether to obtain **D(+)-Galactosamine hydrochloride**.^[6]

Mechanism of Hepatotoxicity

The hepatotoxicity of D-GalN is primarily attributed to two interconnected mechanisms: the depletion of uridine triphosphate (UTP) and the potentiation of an inflammatory cascade, especially in the presence of LPS.

UTP Depletion Pathway

D-GalN is metabolized in hepatocytes via the galactose metabolic pathway, leading to the formation of UDP-galactosamine and UDP-N-acetylgalactosamine. This process acts as a "UTP trap," sequestering uridine in these derivatives and leading to a rapid and severe depletion of the cellular UTP pool.[7] The consequences of UTP deficiency are profound, as UTP is essential for the synthesis of RNA and glycoproteins. The inhibition of RNA synthesis halts the production of vital proteins, leading to cellular dysfunction and death.[8]



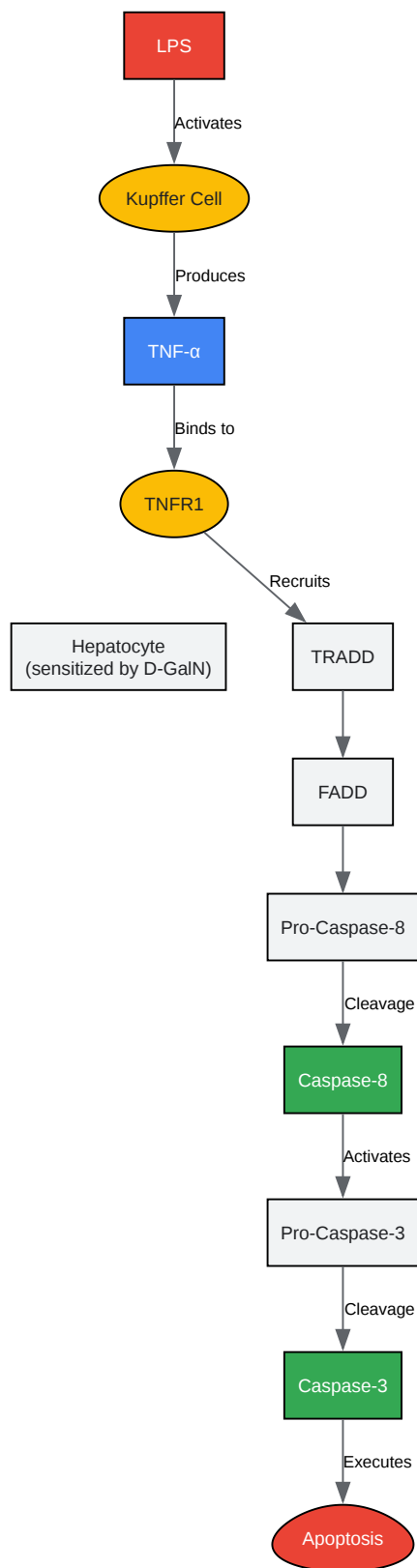
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Caption: UTP Depletion Pathway Induced by D-Galactosamine.

TNF- α Mediated Apoptosis Pathway (in combination with LPS)

D-GalN sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF- α). [9] When co-administered with LPS, a potent inducer of TNF- α production by macrophages

(Kupffer cells) in the liver, a dramatic synergistic hepatotoxicity is observed.[10] This leads to the activation of the extrinsic apoptosis pathway.



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Caption: TNF- α Mediated Apoptosis Pathway in D-GalN/LPS Model.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing **D(+)-Galactosamine hydrochloride**.

Induction of Acute Liver Failure in Mice

This protocol describes the widely used D-GalN/LPS model to induce acute liver failure in mice.

Materials:

- **D(+)-Galactosamine hydrochloride** (Sigma-Aldrich, Cat. No. G0500 or equivalent)
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)
- Sterile, pyrogen-free 0.9% saline
- 8-10 week old male C57BL/6 mice

Procedure:

- Prepare a solution of D-GalN in sterile saline at a concentration of 35 mg/mL.
- Prepare a solution of LPS in sterile saline at a concentration of 0.5 μ g/mL.
- Administer D-GalN to mice via intraperitoneal (i.p.) injection at a dosage of 700 mg/kg body weight.[\[11\]](#)
- Simultaneously or within 30 minutes, administer LPS via i.p. injection at a dosage of 10 μ g/kg body weight.[\[11\]](#)
- Monitor the animals for signs of morbidity. Liver injury typically develops within 6-8 hours.

- At the desired time point (e.g., 8 hours), euthanize the mice and collect blood and liver tissue for analysis.[\[11\]](#)

Assessment of Liver Injury

Protocol for ALT/AST Assay:

- Collect blood via cardiac puncture or retro-orbital bleeding into a serum separator tube.
- Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
- Collect the serum and store at -80°C until analysis.
- Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available colorimetric assay kits according to the manufacturer's instructions.

Expected Results:

Parameter	Control Group	D-GalN/LPS Treated Group	Reference(s)
Serum ALT (U/L)	20-40	>1000	[11]
Serum AST (U/L)	50-100	>1500	[11]

Protocol for Hematoxylin and Eosin (H&E) Staining:

- Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissue through a graded series of ethanol solutions.
- Clear the tissue in xylene and embed in paraffin.
- Cut 5 µm thick sections and mount on glass slides.
- Deparaffinize and rehydrate the sections.

- Stain with hematoxylin and eosin.
- Dehydrate, clear, and mount with a coverslip.
- Examine the slides under a light microscope for evidence of necrosis, inflammation, and apoptosis.

Detection of Apoptosis

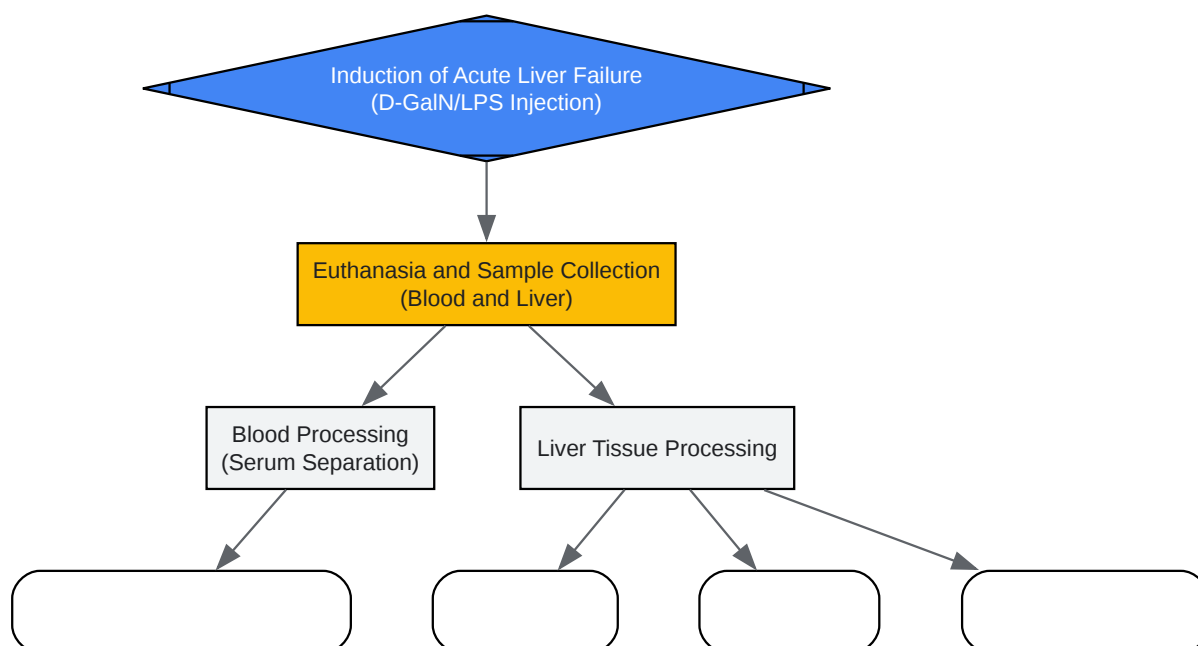
Protocol for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay:

- Use paraffin-embedded liver sections as prepared for H&E staining.
- Deparaffinize and rehydrate the sections.
- Perform antigen retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
- Permeabilize the cells by incubating with Proteinase K.
- Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's protocol of a commercial kit.
- If using an indirect detection method, incubate with an anti-label antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
- Develop the signal using a suitable substrate (e.g., DAB for HRP).
- Counterstain with a nuclear stain (e.g., hematoxylin or DAPI).
- Mount and visualize under a microscope. Apoptotic nuclei will be stained.

Protocol for Western Blotting:

- Homogenize snap-frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate using a BCA assay.

- Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system.



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Caption: Experimental Workflow for D-GalN/LPS Induced Liver Injury.

Applications in Research and Drug Development

The D-GalN and D-GalN/LPS models of liver injury are widely employed in several areas of research:

- **Hepatotoxicity Studies:** To elucidate the fundamental mechanisms of drug-induced liver injury (DILI).
- **Inflammation Research:** To investigate the role of cytokines, chemokines, and immune cells in acute liver inflammation.
- **Apoptosis Research:** To study the signaling pathways involved in programmed cell death in hepatocytes.
- **Drug Discovery and Development:** To screen and evaluate the efficacy of novel hepatoprotective compounds and anti-inflammatory agents.^[12]
- **Glycobiology:** As a precursor for the synthesis of glycosaminoglycans and glycoproteins to study their roles in cellular function.^[1]

Conclusion

D(+)-Galactosamine hydrochloride remains a cornerstone in experimental hepatology. Its well-defined mechanism of action and the reproducibility of the liver injury models it induces provide a powerful platform for advancing our understanding of liver disease and for the development of new therapeutic strategies. This technical guide offers a consolidated resource to aid researchers in the effective and standardized use of this important amino sugar.

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